molecular formula C8H5BrF3NO2 B2667722 Methyl 4-bromo-6-(trifluoromethyl)picolinate CAS No. 1211579-71-3

Methyl 4-bromo-6-(trifluoromethyl)picolinate

Cat. No.: B2667722
CAS No.: 1211579-71-3
M. Wt: 284.032
InChI Key: TZVRTINNLSAFSQ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-6-(trifluoromethyl)picolinate is a useful research compound. Its molecular formula is C8H5BrF3NO2 and its molecular weight is 284.032. The purity is usually 95%.
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Scientific Research Applications

Dynamics of Supramolecular Complexes

Research by Fuss et al. (1999) on chiral BINAP palladium(II) and platinum(II) complexes, involving derivatives of picoline such as 2-bromo-5-methylpyridine, highlights the importance of α-substituents in promoting the formation of mono- and bis-containing products. This study underscores the role of bromine and methyl groups in influencing the distribution of reaction products, which is fundamental to understanding the reactivity and application of brominated picoline derivatives in catalysis and material science (Fuss, Siehl, Olenyuk, & Stang, 1999).

Luminescence and Structural Properties

Cariati et al. (2000) investigated the luminescence vapochromism of [CuI(pic)] complexes, where pic refers to picoline derivatives. This research reveals how structural modifications, such as solvent and vapor exposure, can lead to significant changes in luminescence properties. Such studies are pivotal for the development of luminescent materials and sensors based on picoline derivatives (Cariati, Bu, & Ford, 2000).

Catalytic Behavior in Oxidation Reactions

Takehira et al. (2004) explored the catalytic behavior of CrV0.95P0.05O4 in the oxidation of picolines, demonstrating the influence of substituents and the oxidation mechanism on catalytic activity. This research is crucial for understanding the catalytic potential of picoline derivatives in selective oxidation processes, with implications for industrial and environmental applications (Takehira, Shishido, Song, Matsushita, Kawabata, & Takaki, 2004).

Photochemistry and Photophysics in Molecular Synthesis

Schneider et al. (2011) examined the photochemistry and photophysics of a Pd(II) metalloporphyrin-Re(I) tricarbonyl bipyridine dyad, involving picoline derivatives. This study offers insights into the photoreduction of CO2, highlighting the potential of picoline-based compounds in photocatalytic applications and sustainable chemistry (Schneider, Vuong, Calladine, Sun, Whitwood, George, & Perutz, 2011).

Properties

IUPAC Name

methyl 4-bromo-6-(trifluoromethyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c1-15-7(14)5-2-4(9)3-6(13-5)8(10,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVRTINNLSAFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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